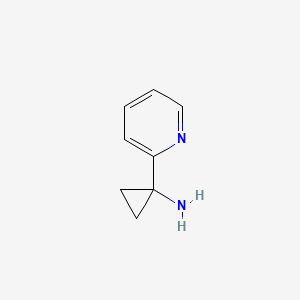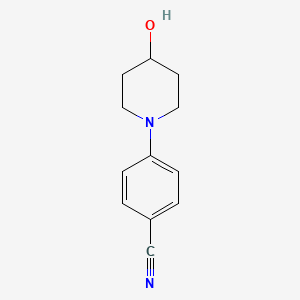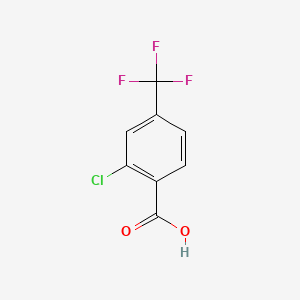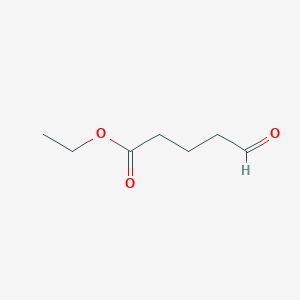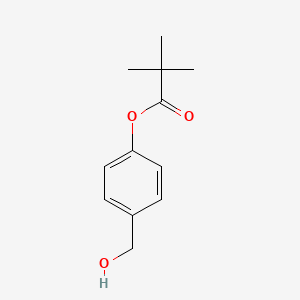
4-(Hydroxymethyl)phenyl pivalate
Descripción general
Descripción
4-(Hydroxymethyl)phenyl pivalate is a chemical compound with the molecular formula C12H16O3 . It has a molecular weight of 208.26 .
Synthesis Analysis
The synthesis of 4-(Hydroxymethyl)phenyl pivalate involves the reaction of 4-Hydroxybenzyl alcohol and Pivaloyl chloride . The reaction is catalyzed by 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl), which can be reused more than eight times without loss in activity .Molecular Structure Analysis
The InChI code for 4-(Hydroxymethyl)phenyl pivalate is 1S/C12H16O3/c1-12(2,3)11(14)15-10-6-4-9(8-13)5-7-10/h4-7,13H,8H2,1-3H3 . The molecular structure of this compound was optimized using the DFT/B3LYP and DFT/B3PW91 methods with 6-311++G(d,p) basis sets .Physical And Chemical Properties Analysis
4-(Hydroxymethyl)phenyl pivalate is a white to yellow solid . It has a boiling point of 319.1±25.0°C at 760 mmHg . The melting point is not available .Aplicaciones Científicas De Investigación
Synthesis Applications
- Spirocyclic β-Methylene-γ-Lactone Synthesis : 4-(Hydroxymethyl)phenyl pivalate derivatives have been used in the synthesis of spirocyclic β-methylene-γ-lactone. This process involves hydroxymethylation followed by desilylation and oxidation, which is significant for creating complex organic structures (Kuroda et al., 2002).
Chemical Catalysis
- C-H Bond Activation : In the field of chemical catalysis, these compounds play a role in C-H bond activation, a fundamental reaction in organic chemistry. The kinetic data for this process involving ruthenium(II) complexes indicate the complexity and potential of this reaction (Ferrer Flegeau et al., 2011).
Protein Kinase C Ligands
- Ligand for Protein Kinase C : Certain derivatives of 4-(Hydroxymethyl)phenyl pivalate, such as 2-benzyl and 2-phenyl-3-hydroxypropyl pivalates, have been synthesized and tested as ligands for protein kinase C-alpha. This demonstrates the potential biological significance of these compounds (Lee et al., 2006).
Reductive Deoxygenation
- Aryl-Oxygen Bond Cleavage : Studies have shown that 4-(Hydroxymethyl)phenyl pivalate derivatives can be involved in the reductive cleavage of aryl-oxygen bonds in aryl pivalates, using mild reducing agents like hydrosilanes. This reaction is crucial for arene functionalization in organic synthesis (Tobisu et al., 2011).
Material Synthesis
- Heterometallic Coordination Polymers : The synthesis of heterometallic coordination polymers utilizing pivalates demonstrates the utility of these compounds in material science. These polymers have diverse structural features and potential applications in various fields (Gogoleva et al., 2016).
Phosphorylation Reactions
- Nickel-Catalyzed Phosphorylation : The use of phenyl pivalates in nickel-catalyzed phosphorylation of phenol derivatives with P(O)-H compounds is an important chemical reaction. This process highlights the versatility of these compounds in creating complex organic molecules (Yang et al., 2016).
Safety And Hazards
The safety information for 4-(Hydroxymethyl)phenyl pivalate indicates that it has a GHS07 pictogram and a warning signal word . The hazard statement is H302 , which means it is harmful if swallowed. The precautionary statements are P280, P305, P351, and P338 , which advise wearing protective gloves, rinsing cautiously with water for several minutes in case of eye contact, and removing contact lenses if present and easy to do .
Propiedades
IUPAC Name |
[4-(hydroxymethyl)phenyl] 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)11(14)15-10-6-4-9(8-13)5-7-10/h4-7,13H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTDWGYFYZIASM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10469245 | |
| Record name | 4-(HYDROXYMETHYL)PHENYL PIVALATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10469245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)phenyl pivalate | |
CAS RN |
59012-91-8 | |
| Record name | 4-(HYDROXYMETHYL)PHENYL PIVALATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10469245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(hydroxymethyl)phenyl] 2,2-dimethylpropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



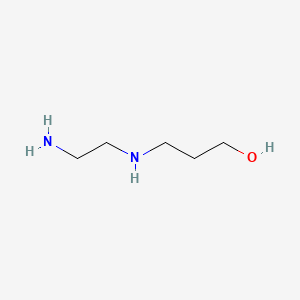
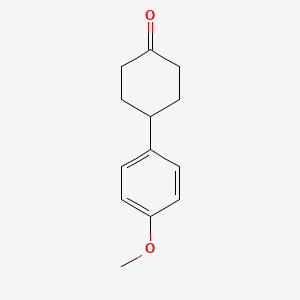
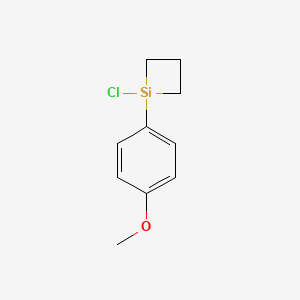
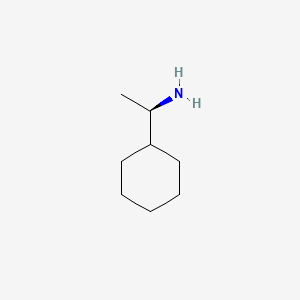
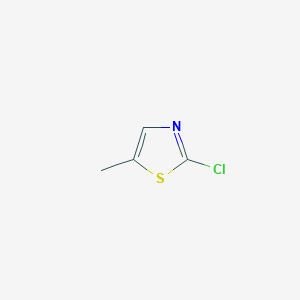
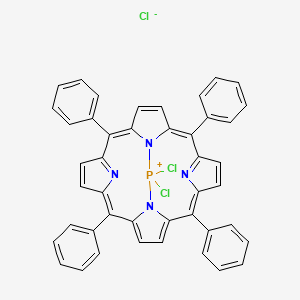
![[1,1'-Biphenyl]-2,4-diol](/img/structure/B1589253.png)
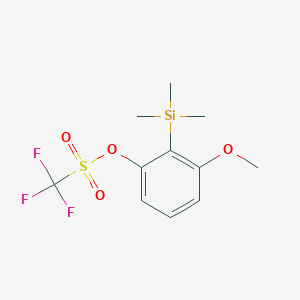
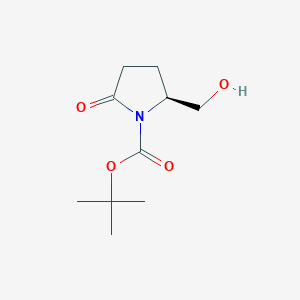
![1-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone](/img/structure/B1589258.png)
